Cas no 1808069-24-0 (4-Pentyn-2-ol, 1-amino-, (2R)-)

4-Pentyn-2-ol, 1-amino-, (2R)- structure
1808069-24-0 structure
Product name:4-Pentyn-2-ol, 1-amino-, (2R)-
CAS No:1808069-24-0
MF:C5H9NO
MW:99.1310613155365
MDL:MFCD28954297
CID:5191809
PubChem ID:119031865

4-Pentyn-2-ol, 1-amino-, (2R)- Chemical and Physical Properties

Names and Identifiers

    • 4-Pentyn-2-ol, 1-amino-, (2R)-
    • MDL: MFCD28954297
    • Inchi: 1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2/t5-/m1/s1
    • InChI Key: ZVZGGDQXPNJDCH-RXMQYKEDSA-N
    • SMILES: C(N)[C@H](O)CC#C

4-Pentyn-2-ol, 1-amino-, (2R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-219898-0.1g
(2R)-1-aminopent-4-yn-2-ol
1808069-24-0
0.1g
$1131.0 2023-09-16
Enamine
EN300-219898-2.5g
(2R)-1-aminopent-4-yn-2-ol
1808069-24-0
2.5g
$2520.0 2023-09-16
Enamine
EN300-219898-5.0g
(2R)-1-aminopent-4-yn-2-ol
1808069-24-0
5.0g
$3728.0 2023-02-22
Enamine
EN300-219898-0.5g
(2R)-1-aminopent-4-yn-2-ol
1808069-24-0
0.5g
$1234.0 2023-09-16
Enamine
EN300-219898-1.0g
(2R)-1-aminopent-4-yn-2-ol
1808069-24-0
1g
$0.0 2023-06-08
Enamine
EN300-219898-10.0g
(2R)-1-aminopent-4-yn-2-ol
1808069-24-0
10.0g
$5528.0 2023-02-22
Enamine
EN300-219898-5g
(2R)-1-aminopent-4-yn-2-ol
1808069-24-0
5g
$3728.0 2023-09-16
Enamine
EN300-219898-0.25g
(2R)-1-aminopent-4-yn-2-ol
1808069-24-0
0.25g
$1183.0 2023-09-16
Enamine
EN300-219898-1g
(2R)-1-aminopent-4-yn-2-ol
1808069-24-0
1g
$1286.0 2023-09-16
Enamine
EN300-219898-0.05g
(2R)-1-aminopent-4-yn-2-ol
1808069-24-0
0.05g
$1080.0 2023-09-16

Additional information on 4-Pentyn-2-ol, 1-amino-, (2R)-

Introduction to 4-Pentyn-2-ol, 1-amino-, (2R)- (CAS No. 1808069-24-0)

4-Pentyn-2-ol, 1-amino-, (2R)- (CAS No. 1808069-24-0) is a chiral organic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and synthetic biology. This compound is characterized by its chiral center at the 2-position and the presence of a terminal alkyne group, which makes it a valuable building block for the synthesis of more complex molecules.

The chemical structure of 4-Pentyn-2-ol, 1-amino-, (2R)- is defined by its molecular formula C5H9NO2. The compound features a pentynyl backbone with a hydroxyl group at the 2-position and an amino group at the 1-position. The (2R) configuration indicates that the chiral center at the 2-position has an R configuration, which is crucial for its biological activity and reactivity in synthetic processes.

In the field of medicinal chemistry, 4-Pentyn-2-ol, 1-amino-, (2R)- has been explored for its potential as a precursor in the synthesis of bioactive molecules. Recent studies have shown that this compound can be used to synthesize various pharmaceuticals, including anti-inflammatory agents, antiviral drugs, and anticancer compounds. The presence of the terminal alkyne group allows for efficient coupling reactions using click chemistry techniques, which are widely used in drug discovery and development.

The chiral nature of 4-Pentyn-2-ol, 1-amino-, (2R)- also makes it an important intermediate in the synthesis of enantiomerically pure compounds. Enantiomeric purity is critical in pharmaceuticals because different enantiomers can have different biological activities and side effects. Therefore, the ability to selectively synthesize one enantiomer over the other is highly valuable in drug development.

In synthetic biology, 4-Pentyn-2-ol, 1-amino-, (2R)- has been utilized as a substrate for enzymatic reactions. Enzymes are highly specific catalysts that can perform complex transformations under mild conditions. By using enzymes to modify 4-Pentyn-2-ol, 1-amino-, (2R)-, researchers can achieve high yields and selectivities that are difficult to achieve through traditional chemical methods. This approach has been particularly useful in the production of natural products and their analogs.

The physical properties of 4-Pentyn-2-ol, 1-amino-, (2R)-, such as its solubility and stability, have been extensively studied to optimize its use in various applications. It is generally soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound is stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods.

Safety considerations are also important when handling 4-Pentyn-2-ol, 1-amino-, (2R)-. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area, and disposing of waste materials according to local regulations.

In conclusion, 4-Pentyn-2-ol, 1-amino-, (2R)- (CAS No. 1808069-24-0) is a versatile chiral compound with significant potential in medicinal chemistry and synthetic biology. Its unique chemical structure and properties make it an attractive building block for the synthesis of bioactive molecules and natural products. Ongoing research continues to explore new applications and improvements in synthetic methods involving this compound, further highlighting its importance in modern chemical research.

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